

Solubility of 5-Bromo-2-nitrobenzotrifluoride in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Bromo-2-nitrobenzotrifluoride*

Cat. No.: *B1266206*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **5-Bromo-2-nitrobenzotrifluoride**, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the standardized experimental protocols and theoretical considerations for determining its solubility in common organic solvents.

Physicochemical Properties of 5-Bromo-2-nitrobenzotrifluoride

A foundational understanding of the physical and chemical properties of **5-Bromo-2-nitrobenzotrifluoride** is crucial for predicting its solubility behavior.

Property	Value
Molecular Formula	C ₇ H ₃ BrF ₃ NO ₂ [1] [2]
Molecular Weight	270.00 g/mol [1]
Melting Point	33-35 °C (lit.) [1] [3]
Boiling Point	95-100 °C/5 mmHg (lit.) [1] [3]
Appearance	Clear yellow liquid or crystals/powder [2] [3] [4]
Solubility	Soluble in Methanol [3]

Note: Quantitative solubility data in other common organic solvents is not readily available in the cited literature. The following sections outline the methodologies to determine these values.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the primary guide for predicting solubility.[\[5\]](#) **5-Bromo-2-nitrobenzotrifluoride** is a polar organic molecule due to the presence of the nitro (-NO₂) group and the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. Therefore, it is expected to be more soluble in polar organic solvents compared to non-polar ones.

Expected Solubility Trend (Qualitative):

- High Solubility: Polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran) and polar protic solvents (e.g., Methanol, Ethanol).
- Moderate Solubility: Solvents of intermediate polarity (e.g., Dichloromethane).
- Low Solubility: Non-polar solvents (e.g., Hexane, Toluene).

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The equilibrium shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted approach.[\[6\]](#)[\[7\]](#)[\[8\]](#)

This method is designed to determine the solubility of a compound at equilibrium in a given solvent.[6]

Protocol:

- Preparation: An excess amount of solid **5-Bromo-2-nitrobenzotrifluoride** is added to a known volume of the selected organic solvent in a sealed vial or flask.[6]
- Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[6][9] The use of a shaker or stirrer is recommended.[6]
- Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved through centrifugation followed by filtration using a syringe filter (e.g., 0.22 µm PTFE) to obtain a clear supernatant.[6]
- Quantification: The concentration of **5-Bromo-2-nitrobenzotrifluoride** in the clear, saturated solution is determined.

a) Gravimetric Analysis:

This is a straightforward method for determining the concentration of a solute in a saturated solution.[10][11]

Protocol:

- A known volume or weight of the filtered saturated solution is transferred to a pre-weighed container.[10]
- The solvent is evaporated under controlled conditions (e.g., in a fume hood or using a rotary evaporator).
- The container with the dried solute is weighed again. The difference in weight corresponds to the mass of the dissolved **5-Bromo-2-nitrobenzotrifluoride**.[10]
- The solubility is then calculated and can be expressed in g/L or mg/mL.

b) Spectroscopic Analysis (UV-Vis or HPLC):

For lower concentrations or higher accuracy, spectroscopic methods are preferred.

Protocol:

- A calibration curve is first generated using standard solutions of **5-Bromo-2-nitrobenzotrifluoride** of known concentrations.
- The saturated solution is diluted with the same solvent to fall within the linear range of the calibration curve.
- The absorbance (UV-Vis) or peak area (HPLC) of the diluted sample is measured.
- The concentration of the solute in the original saturated solution is calculated based on the calibration curve and the dilution factor.

Data Presentation

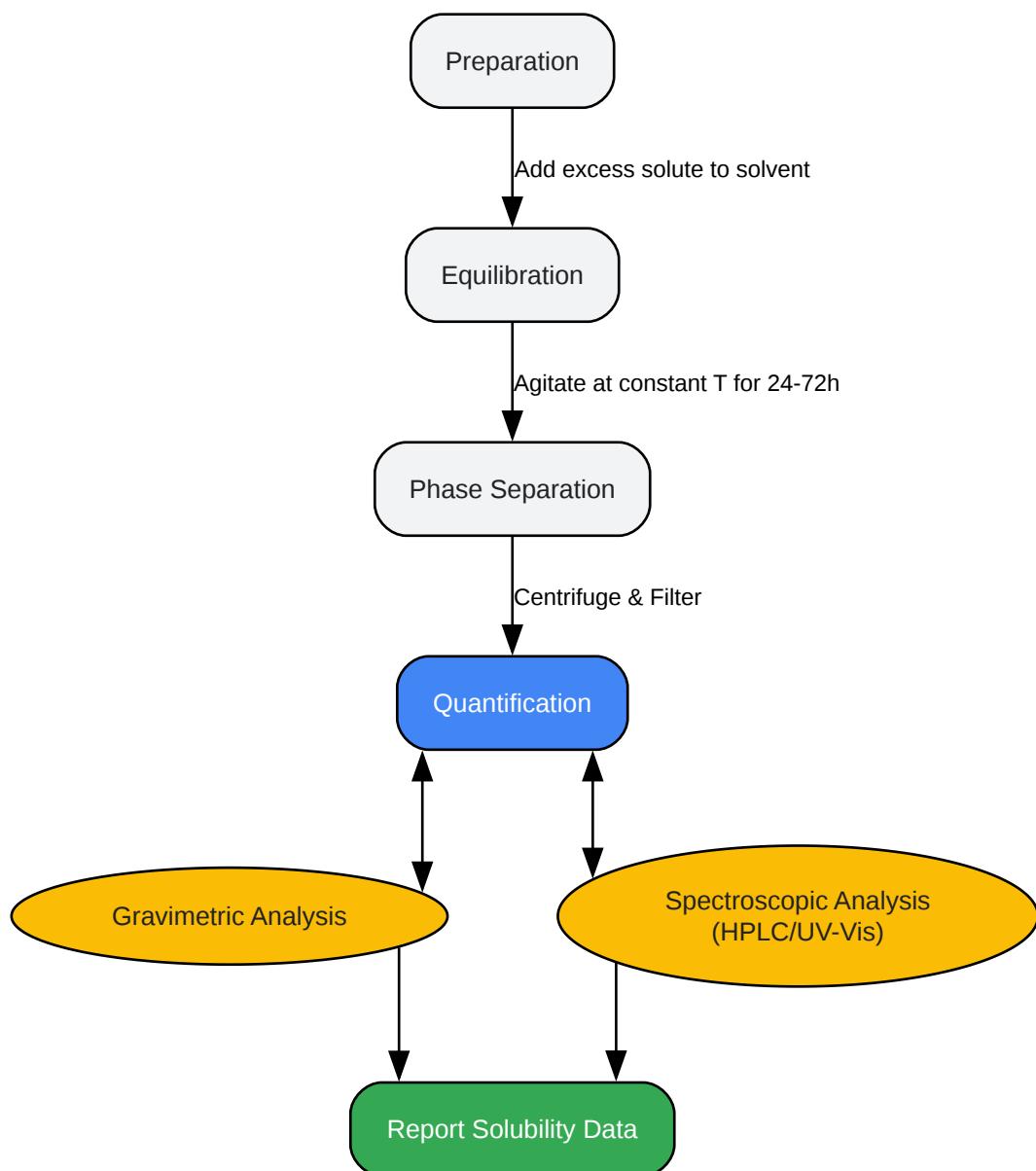

The experimentally determined solubility data should be presented in a clear and structured format for easy comparison.

Table 2: Solubility of **5-Bromo-2-nitrobenzotrifluoride** in Common Organic Solvents at 25°C

Solvent Class	Solvent	Solubility (g/100 mL)	Method
Alcohols	Methanol	Experimental Value	Gravimetric/HPLC
Ethanol	Experimental Value	Gravimetric/HPLC	
Ketones	Acetone	Experimental Value	Gravimetric/HPLC
Esters	Ethyl Acetate	Experimental Value	Gravimetric/HPLC
Ethers	Diethyl Ether	Experimental Value	Gravimetric/HPLC
Tetrahydrofuran (THF)	Experimental Value	Gravimetric/HPLC	
Halogenated	Dichloromethane (DCM)	Experimental Value	Gravimetric/HPLC
Aromatics	Toluene	Experimental Value	Gravimetric/HPLC
Aliphatics	n-Hexane	Experimental Value	Gravimetric/HPLC

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **5-Bromo-2-nitrobenzotrifluoride**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-溴-2-硝基三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-bromo-2-nitrobenzotrifluorure, 98+ %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 3. 5-Bromo-2-nitrobenzotrifluoride CAS#: 344-38-7 [m.chemicalbook.com]
- 4. 5-Bromo-2-nitrobenzotrifluoride - Safety Data Sheet [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
- To cite this document: BenchChem. [Solubility of 5-Bromo-2-nitrobenzotrifluoride in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266206#solubility-of-5-bromo-2-nitrobenzotrifluoride-in-common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com